molecular formula C12H20N2 B1372557 2-(Aminomethyl)-N-butyl-N-methylaniline CAS No. 1020988-06-0

2-(Aminomethyl)-N-butyl-N-methylaniline

Cat. No.: B1372557
CAS No.: 1020988-06-0
M. Wt: 192.3 g/mol
InChI Key: IGLVKIFKBWBVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-N-butyl-N-methylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aminomethyl group, a butyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N-butyl-N-methylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of aniline with formaldehyde and butylamine under acidic conditions can yield the desired compound. Another method involves the reductive amination of benzaldehyde with butylamine and methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-butyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted aromatic compounds with functional groups like nitro, sulfonic acid, and halogens.

Scientific Research Applications

2-(Aminomethyl)-N-butyl-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-N-butyl-N-methylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.

    N-butyl-N-methylaniline: Lacks the aminomethyl group.

    2-(Aminomethyl)aniline: Lacks the butyl and methyl groups.

Uniqueness

2-(Aminomethyl)-N-butyl-N-methylaniline is unique due to the presence of both the aminomethyl group and the butyl and methyl substituents on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(aminomethyl)-N-butyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-4-9-14(2)12-8-6-5-7-11(12)10-13/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLVKIFKBWBVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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